2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Description
This compound is a triazoloquinoline-based sulfanyl acetamide derivative featuring a 2,4,6-trichlorophenyl substituent. Its core structure combines a triazoloquinoline moiety linked via a sulfanyl group to an acetamide scaffold. The 2,4,6-trichlorophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence biological interactions.
Properties
Molecular Formula |
C19H13Cl3N4OS |
|---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C19H13Cl3N4OS/c1-10-6-16-24-25-19(26(16)15-5-3-2-4-12(10)15)28-9-17(27)23-18-13(21)7-11(20)8-14(18)22/h2-8H,9H2,1H3,(H,23,27) |
InChI Key |
KNJCQWKIAOGMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs:
¹Molecular formula inferred from analogs in .
Key Observations:
- Substituent Effects : The 2,4,6-trichlorophenyl group in the target compound likely confers higher lipophilicity compared to the trifluoromethyl (CF₃) and thiadiazole-containing analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Properties : The electron-withdrawing Cl₃ group may stabilize the acetamide linkage against hydrolysis compared to unsubstituted or CF₃-containing analogs .
Biological Activity
The compound 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide is a novel synthetic derivative with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₉H₁₈Cl₃N₄OS
- Molecular Weight : 384.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that derivatives of triazoloquinoline compounds exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
- Topoisomerase Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme critical for DNA unwinding during replication.
Cytotoxicity Studies
Research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HepG2 | 6.29 |
| This compound | HCT-116 | 2.44 |
These results indicate that the compound is more effective against the HCT-116 cell line compared to HepG2 cells, suggesting a selective toxicity profile.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Modifications in the triazole and quinoline moieties can enhance or diminish its cytotoxic properties. For example:
- Substitution patterns on the quinoline ring significantly affect binding affinity and cytotoxicity.
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances lipophilicity and cellular uptake.
Case Studies
Recent studies have evaluated the efficacy of this compound in various experimental setups:
-
In Vitro Studies :
- The compound was tested on multiple cancer cell lines including HepG2 (hepatocellular carcinoma) and HCT-116 (colon cancer), showing promising results in inhibiting cell proliferation.
- The mechanism was further elucidated through flow cytometry and apoptosis assays indicating that treated cells exhibited increased apoptotic markers.
-
In Vivo Studies :
- Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This suggests potential for further development into a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
